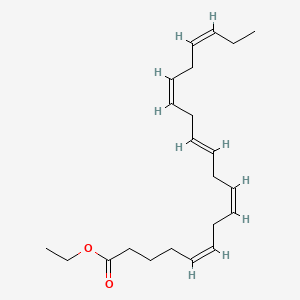
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other precursors.
Introduction of Sulfanyl Groups: Thiol-containing reagents are used to introduce sulfanyl groups through nucleophilic substitution or addition reactions.
Coupling Reactions: Peptide coupling reagents like EDCI or DCC are used to form amide bonds between the pyrrolidine rings and other components.
Final Assembly: The final steps involve deprotection and purification to yield the target compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carbonyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Another analog with variations in the sulfanyl or carbonyl groups.
These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C18H28N2O5S2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-methyl-3-[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O5S2/c1-11(9-26)15(21)20-8-4-6-14(20)18(25)27-10-12(2)16(22)19-7-3-5-13(19)17(23)24/h11-14,26H,3-10H2,1-2H3,(H,23,24)/t11-,12-,13+,14+/m1/s1 |
Clé InChI |
VSMLGFTXXRILDO-MQYQWHSLSA-N |
SMILES isomérique |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CC(CS)C(=O)N1CCCC1C(=O)SCC(C)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


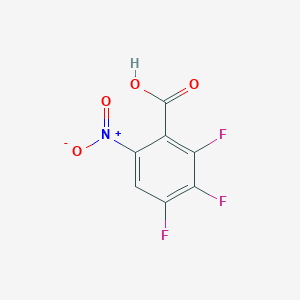
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
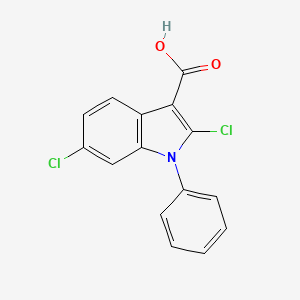
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)

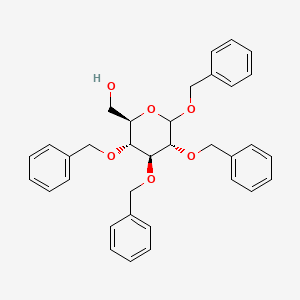
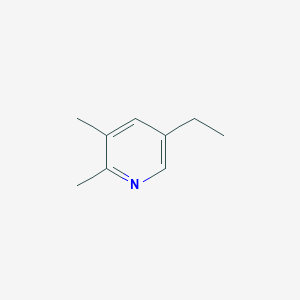
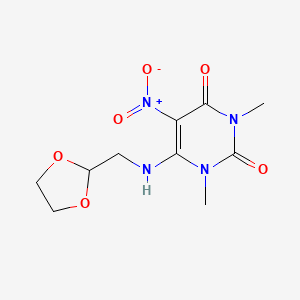
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
